molecular formula C9H7ClF2O2 B2673813 4-Ethoxy-2,3-difluorobenzoyl chloride CAS No. 761459-04-5

4-Ethoxy-2,3-difluorobenzoyl chloride

Cat. No.: B2673813
CAS No.: 761459-04-5
M. Wt: 220.6
InChI Key: BTIZLROTPPAIEJ-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluorobenzoyl chloride is a chemical compound with the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of ethoxy, difluoro, and benzoyl chloride functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-difluorobenzoyl chloride typically involves the reaction of 4-ethoxy-2,3-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H7F2O3+SOCl2C9H7ClF2O2+SO2+HCl\text{C9H7F2O3} + \text{SOCl2} \rightarrow \text{C9H7ClF2O2} + \text{SO2} + \text{HCl} C9H7F2O3+SOCl2→C9H7ClF2O2+SO2+HCl

In this reaction, 4-ethoxy-2,3-difluorobenzoic acid is converted to this compound with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-difluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-2,3-difluorobenzoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, it can modify proteins and other biomolecules through acylation, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzoyl chloride
  • 4-Methoxy-2,3-difluorobenzoyl chloride
  • 4-Ethoxybenzoyl chloride

Uniqueness

4-Ethoxy-2,3-difluorobenzoyl chloride is unique due to the presence of both ethoxy and difluoro groups on the benzoyl chloride moiety. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific steric effects, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-ethoxy-2,3-difluorobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-6-4-3-5(9(10)13)7(11)8(6)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIZLROTPPAIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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